molecular formula C8H18OS B12368911 3-Mercapto-1-octanol-d5

3-Mercapto-1-octanol-d5

Katalognummer: B12368911
Molekulargewicht: 167.33 g/mol
InChI-Schlüssel: WKAXDMPFNOOFMS-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mercapto-1-octanol-d5: is a deuterated analog of 3-Mercapto-1-octanol. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds, as it can provide insights into the behavior of the non-deuterated analogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-1-octanol-d5 typically involves the deuteration of 3-Mercapto-1-octanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2) .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Mercapto-1-octanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Mercapto-1-octanol-d5 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to understand the behavior of sulfur-containing compounds in biological systems.

    Medicine: It is employed in drug development to study the pharmacokinetics and metabolic pathways of potential therapeutic agents.

    Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Mercapto-1-octanol-d5 involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Mercapto-1-octanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of sulfur-containing compounds in various systems .

Eigenschaften

Molekularformel

C8H18OS

Molekulargewicht

167.33 g/mol

IUPAC-Name

7,7,8,8,8-pentadeuterio-3-sulfanyloctan-1-ol

InChI

InChI=1S/C8H18OS/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3/i1D3,2D2

InChI-Schlüssel

WKAXDMPFNOOFMS-ZBJDZAJPSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC(CCO)S

Kanonische SMILES

CCCCCC(CCO)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.